4-Nitrophenol

Description

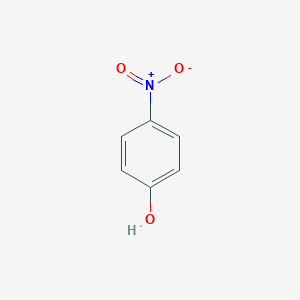

Structure

3D Structure

Properties

IUPAC Name |

4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIUGUIPKRLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-nitrophenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-nitrophenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22098-38-0 (mercury(2+) salt), 57936-22-8 (tin(2+) salt), 64047-79-6 (aluminum salt), 64047-80-9 (iron(3+) salt), 64047-81-0 (magnesium salt), 64047-82-1 (tin(4+) salt), 64047-83-2 (zinc salt), 64070-86-6 (manganese(2+) salt), 824-78-2 (hydrochloride salt) | |

| Record name | 4-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021834 | |

| Record name | 4-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact., Colorless to slightly yellow crystals; [HSDB], Solid, COLOURLESS-TO-PALE-YELLOW CRYSTALS., A white to light yellow crystalline solid. | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

534 °F at 760 mmHg (Decomposes) (NTP, 1992), 279 °C (Decomposes), 534 °F | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Nitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

377 °F (NTP, 1992), 377 °F, 169 °C | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Solubility in water, 269,000 mg/L at 90 °C, Freely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonates, Very soluble in ethanol, ether, and acetone, In water, 32.8 g/L at 40 °C, In water, 10,000 mg/L at 15 °C; 16,000 ng/L at 25 °C, In water, 15,600 mg/L at 25 °C, 11.6 mg/mL, Solubility in water, g/100ml at 20 °C: 1.24 | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Nitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.479 g/cu cm at 20 °C, 1.5 g/cm³, 1.48 | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.244 at 149 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.244 at 149 °F | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 68 °F ; 18.7 mmHg at 367 °F; 2.2 mmHg at 295 °F (NTP, 1992), 0.0000979 [mmHg], 9.79X10-5 mm Hg at 20 °C; 5X10-4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.0032, 1 mmHg | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless to slightly yellow crystals, YELLOW TO BROWN SOLID | |

CAS No. |

100-02-7 | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Nitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y92ZL45L4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

235 to 239 °F (Sublimes) (NTP, 1992), 113-114 °C, 113.8 °C, 111-116 °C, 235-239 °F (sublimes) | |

| Record name | 4-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Nitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-NITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/921 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic and Catalytic Transformations of 4 Nitrophenol

Advanced Catalytic Reduction Strategies for 4-Nitrophenol

Nanomaterial-Based Catalysts for this compound Reduction

Nanomaterials have emerged as highly effective catalysts for the reduction of this compound due to their high surface-area-to-volume ratio and unique electronic properties. oiccpress.com The catalytic activity is significantly dependent on the particle size, with smaller nanoparticles generally exhibiting higher efficiency. nih.gov Various classes of nanomaterials, including noble metals, semiconductors, and their hybrids, have been extensively investigated for this catalytic transformation.

Noble metal nanoparticles are renowned for their exceptional catalytic activities in the reduction of this compound. nih.govrsc.org Gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) nanoparticles have been widely studied and have demonstrated high efficiency. mdpi.comnih.gov

Gold Nanoparticles (AuNPs): AuNPs are effective catalysts for this reaction. nih.gov Their catalytic performance is influenced by their size and the presence of stabilizing agents. For instance, gold nanoparticles synthesized using plant tannins and supported on porous γ-Al₂O₃ have shown good reusability. nih.gov The catalytic activity of AuNPs can be size-dependent, with smaller particles often exhibiting faster reaction rates. nih.gov

Silver Nanoparticles (AgNPs): Silver nanoparticles also serve as efficient catalysts for the reduction of 4-NP. nih.gov However, their catalytic rates can sometimes be lower than those of AuNPs, which may be attributed to larger particle sizes or the formation of a surface oxide layer. nih.gov Despite this, ultrasmall silver nanoparticles stabilized with poly(acrylic acid) have exhibited the highest catalytic activity reported for silver nanoparticles, with a value of 436 ± 24 L g⁻¹ s⁻¹. acs.org

Platinum Nanoparticles (PtNPs): Platinum nanoparticles are highly effective catalysts. The mechanism for PtNPs can involve the hydrolysis of borohydride (B1222165) to produce hydrogen gas, which then adsorbs onto the platinum surface as hydrogen atoms and subsequently reduces the this compound. mdpi.com

Palladium Nanoparticles (PdNPs): Palladium nanoparticles show the highest catalytic ability among the noble metals for this compound reduction, with a high turnover frequency (TOF) of 2060 h⁻¹. mdpi.com The kinetics of the reaction catalyzed by PdNPs can be described by the Langmuir-Hinshelwood model, where both this compound and borohydride ions adsorb onto the palladium surface before the reaction occurs. mdpi.com

| Catalyst | Support/Stabilizer | Reaction Time | Conversion (%) | Rate Constant (k) |

|---|---|---|---|---|

| AuNPs | γ-Al₂O₃ | - | - | - |

| AgNPs | Poly(acrylic acid) | 20-30 s | ~100 | 0.3 ± 0.1 s⁻¹ |

| PtNPs | Dendrimer | - | - | - |

| PdNPs | Dendronized Copolymer | - | - | TOF: 2060 h⁻¹ |

Semiconductor nanomaterials, particularly metal oxides, have been explored as cost-effective alternatives to noble metal catalysts for the reduction of this compound. nih.gov

Zinc Oxide (ZnO): ZnO, a wide-bandgap semiconductor, has been utilized in catalytic applications. nih.gov However, pristine ZnO nanoparticles often exhibit slow reaction rates for this compound reduction. mdpi.com To enhance their catalytic activity, ZnO is often combined with other materials. For example, Ag-nanoparticle-doped porous ZnO heterostructures have shown excellent catalytic activity under natural light, attributed to the formation of Schottky barriers that facilitate electron transfer. mdpi.com

Copper Oxide/Titanium Dioxide (CuO/TiO₂): Composites involving copper oxide and titanium dioxide have also been investigated. Graphene-supported TiO₂ and CuSO₄ doped with ZnO have been synthesized and used for the catalytic conversion of p-nitrophenol. nih.gov The graphene support provides a large surface area and enhances chemical stability. nih.gov CuO-ZnO nanocomposites have demonstrated enhanced photocatalytic and catalytic reduction activities compared to individual oxides, which is attributed to the synergistic effects between the two metal oxides that improve visible light absorption and reduce the recombination of electron-hole pairs. acs.org

| Catalyst | Reaction Conditions | Rate Constant (k) | Conversion (%) | Time |

|---|---|---|---|---|

| Ag/p-ZnO | Natural Light | 0.482 min⁻¹ | 99 | - |

| CuO-ZnO | - | Ratio constant: 5.925 min⁻¹ g⁻¹ | - | - |

| (rGO-ZnO)/CuO | - | 0.468 min⁻¹ | ~100 | 8 min |

Bimetallic nanoparticles often exhibit enhanced catalytic performance compared to their monometallic counterparts due to synergistic or alloy effects. mdpi.commdpi.com

Au-Ag Nanoparticles: Bimetallic Au-Ag nanoparticles have shown improved catalytic properties. mdpi.com The rate of 4-NP reduction increases with a decrease in the diameter of these bimetallic nanoparticles. mdpi.com Core-shell structures, such as Au@AuAg nano-peanuts, where an Au nanorod core is covered by a AuAg alloy shell, have demonstrated that creating a "broken shell" structure can significantly enhance catalytic efficiency—up to 12 times more efficient than solid shell structures. nih.gov

Au-Pd Nanoparticles: Gold-palladium bimetallic nanoparticles are of particular interest due to their superior activity in various catalytic reactions. mdpi.com Au-Pd bimetallic nanoflowers with a dendritic morphology have shown that their catalytic activity for this compound reduction is dependent on the alloy composition and the exposed reactive surfaces of palladium. mdpi.com

Ag-Pt Nanoparticles: Ag@Pt core-shell nanoparticles have demonstrated increased catalytic activity for the reduction of this compound compared to their monometallic counterparts. acs.org The platinum shell thickness can be tuned to optimize catalytic performance. acs.org

Cu-based Bimetallic Nanoparticles: The introduction of a non-precious metal like copper (Cu) can reduce costs and improve catalytic activity due to synergistic effects. rsc.org For example, Au, Cu, and CuAg nanoparticles have all exhibited good catalytic efficiency for the reduction of this compound. nih.gov

| Catalyst | Structure | Key Finding |

|---|---|---|

| Au-Ag | Core-Shell Nano-peanuts | Broken shell structure is 12x more efficient. |

| Au-Pd | Bimetallic Nanoflowers | Activity depends on alloy composition. |

| Ag-Pt | Core-Shell | Increased activity over monometallic counterparts. |

| CuAg | Bimetallic | High catalytic efficiency. |

Immobilizing nanoparticles on solid supports is a crucial strategy to prevent their aggregation, enhance stability, and facilitate recovery and reuse. mdpi.com

Metal Oxides: Porous γ-Al₂O₃ has been used as a support for gold nanoparticles, resulting in a reusable catalyst for this compound reduction. nih.govrsc.org

Carbon Materials: Graphene nanosheets have been employed to decorate AuPd bimetallic nanoparticles, leading to high catalytic ability. nih.gov

Magnetic Supports: Magnetite particles coated with polydopamine have been used to deposit Cu, Ag, and Au nanoparticles. nih.govmdpi.comresearchgate.net These magnetic supports allow for easy separation of the catalyst from the reaction mixture.

Layered Double Hydroxides (LDHs): Pt nanoparticles with an average size of 3.1 nm have been uniformly loaded onto the surface of Co-Al LDH nanosheets. mdpi.comresearchgate.net This hybrid material displayed superior catalytic activity and stability in the reduction of 4-NP. mdpi.com

| Nanoparticle | Support Material | Advantage |

|---|---|---|

| Au | γ-Al₂O₃ | Reusability nih.govrsc.org |

| AuPd | Graphene Nanosheets | High catalytic ability nih.gov |

| Cu, Ag, Au | Polydopamine-Magnetite | Easy separation nih.govmdpi.comresearchgate.net |

| Pt | Co-Al LDH Nanosheets | Superior activity and stability mdpi.comresearchgate.net |

Green synthesis methods for metallic nanoparticles have gained significant attention as they are environmentally friendly, cost-effective, and avoid the use of toxic chemicals. rsc.orgsciepublish.com These methods often utilize plant extracts or microorganisms as reducing and capping agents. nih.govsciepublish.com

Plant Extracts: Aqueous extracts from various plants, such as Lilium longiflorum stem, fenugreek, and Breynia rhamnoides stem, have been successfully used to synthesize gold and silver nanoparticles. nih.govsciepublish.com For example, gold nanoparticles synthesized using Lilium longiflorum stem extract showed remarkable efficiency in reducing 4-NP with a rate constant of 1.50 min⁻¹. sciepublish.com

Biomolecules: Mung bean starch has been used as a mediator for the green synthesis of gold nanoparticles, which proved to be efficient and recyclable catalysts for 4-NP reduction. rsc.org

Fungi: The fungus Cylindrocladium floridanum has been used to prepare silver nanoparticles that were tested as a homogeneous catalyst for the reduction of 4-NP. nih.gov

The catalysts produced through these green methods are often biocompatible and show low toxicity. rsc.org The organic compounds from the plant extracts can coat the nanoparticles, preventing their aggregation and enhancing their stability. sciepublish.com

| Nanoparticle | Green Source | Key Feature |

|---|---|---|

| AuNPs | Lilium longiflorum stem extract | Rate constant of 1.50 min⁻¹ for 4-NP reduction sciepublish.com |

| AuNPs | Fenugreek extract | Simple, economical, and non-toxic synthesis nih.gov |

| AgNPs | Breynia rhamnoides stem extract | Eco-friendly synthesis nih.gov |

| AuNPs | Mung bean starch | Efficient and recyclable catalyst rsc.org |

| AgNPs | Cylindrocladium floridanum (fungus) | Homogeneous catalyst for 4-NP reduction nih.gov |

Homogeneous Catalysis for this compound Reactions

Homogeneous catalysis plays a significant role in the transformation of this compound, particularly in its reduction to 4-aminophenol (B1666318). This process is often facilitated by metal nanoparticles dispersed in a liquid phase, acting as catalysts.

One notable example involves the use of gold (Au) and silver (Ag) bimetallic nanoparticles. These nanoparticles can be synthesized to form core-shell structures when used in homogeneous systems. researchgate.net Studies have shown that the catalytic activity of these bimetallic nanoparticles is significantly higher than their monometallic counterparts. For instance, an Au-Ag nanoparticle with a 1:3 ratio exhibited an activity 10 to 45 times greater than pure Au or Ag nanoparticles. researchgate.net The reaction kinetics in such homogeneous systems are typically faster compared to heterogeneous catalysis. researchgate.net

Green synthesis methods, which are environmentally friendly, have also been employed to produce metal nanoparticles for homogeneous catalysis. For example, silver nanoparticles (AgNPs) synthesized using fungus (Cylindrocladium floridanum) have been effectively used as a homogeneous catalyst for the reduction of this compound. nih.gov The efficiency of this reduction is dependent on various factors, including the concentration, size, and the number of surface atoms of the catalyst. nih.gov

The reduction of this compound to 4-aminophenol is a model reaction frequently used to assess the catalytic activity of metal nanoparticles. nih.govnih.gov This is due to the ease of monitoring the reaction progress via UV-vis spectroscopy and the absence of byproduct formation. nih.govrsc.org In the presence of a reducing agent like sodium borohydride (NaBH₄), the characteristic absorption peak of the 4-nitrophenolate ion at 400 nm decreases, while a new peak corresponding to 4-aminophenol appears around 300 nm. nih.govijsr.net

| Catalyst System | Key Features | Reaction Monitored by | Reference |

| Au-Ag Bimetallic Nanoparticles | Core-shell structure, enhanced activity (10-45x higher) | UV-vis Spectroscopy | researchgate.net |

| Fungus-mediated AgNPs | Green synthesis, activity depends on size and concentration | UV-vis Spectroscopy | nih.gov |

Electrocatalytic Reduction of this compound

Electrocatalytic reduction presents a viable and environmentally friendly alternative for the transformation of this compound into the less toxic compound, 4-aminophenol. mdpi.com This method utilizes an electric potential to drive the reduction reaction at the surface of an electrode, which acts as the catalyst.

The choice of electrode material is crucial for the efficiency of the process. Gold (Au) and silver (Ag) electrodes are particularly effective due to their high electrocatalytic activity for this compound reduction and low activity for the competing hydrogen evolution reaction. mdpi.comresearchgate.net Other materials like glassy carbon (GC), platinum (Pt), and nickel (Ni) have also been investigated. mdpi.com A recent study highlighted the use of a Ni-MOF/nickel foam catalyst, which demonstrated efficient reduction of this compound without the need for sacrificial agents. rsc.org

Several reaction parameters significantly influence the electrocatalytic reduction of this compound. These include:

pH: Acidic conditions are generally favorable for the reduction of this compound to 4-hydroxylaminophenol (4-HAP) and its subsequent rearrangement to 4-aminophenol. mdpi.com

Temperature: Higher temperatures tend to favor the clean reduction of this compound. mdpi.comresearchgate.net

Applied Potential: The applied potential must be carefully selected to be in the range where the reduction of this compound occurs efficiently, while minimizing the simultaneous evolution of hydrogen, which can be a detrimental side reaction. mdpi.com An optimal potential of -1.0 V vs. Ag/AgCl was identified for a Ni-MOF-400/NF catalyst. rsc.org

The process typically involves a four-electron and four-proton transfer for the direct reduction of this compound to 4-hydroxylaminophenol. mdpi.com The progress of the reaction can be monitored using techniques such as UV-vis spectroscopy and high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net For instance, during electrolysis, the absorption spectrum of 4-nitrophenolate (formed in alkaline solution) can be observed to change over time. mdpi.comresearchgate.net

| Electrode Material | Optimal Conditions | Key Findings | Reference |

| Gold (Au), Silver (Ag) | Acidic pH, high temperature | High electrocatalytic activity, low hydrogen evolution | mdpi.comresearchgate.net |

| Ni-MOF/Nickel Foam | -1.0 V vs. Ag/AgCl | Efficient reduction without sacrificial agents | rsc.org |

Mechanistic Investigations of this compound Transformations

Kinetic Modeling of this compound Reduction (e.g., Langmuir–Hinshelwood, Eley–Rideal)

The catalytic reduction of this compound is a widely used model reaction to evaluate the performance of metallic nanoparticles. acs.org The kinetics of this reaction are often described by pseudo-first-order kinetics, but a more detailed analysis reveals dependencies on reactant concentrations and temperature, suggesting more complex mechanisms are at play. researchgate.net

Two prominent models used to describe the kinetics of heterogeneous catalytic reactions are the Langmuir–Hinshelwood (L-H) and Eley–Rideal (E-R) mechanisms. rsc.org

Langmuir–Hinshelwood (L-H) Model: This model assumes that the reaction occurs between reactants that are both adsorbed onto the catalyst surface. acs.orgacs.org For the reduction of this compound, this would involve the adsorption of both this compound and the reducing agent (e.g., borohydride ions) onto the nanoparticle surface prior to the reaction. acs.org Several studies have successfully applied the L-H model to fit experimental data for the decay rate of this compound, allowing for the determination of the true rate constant (k) and the adsorption constants for the reactants. nih.govresearchgate.net The kinetic data for the reduction of this compound using platinum and gold nanoparticles embedded in spherical polyelectrolyte brushes could be well-explained by the L-H model. acs.org

Eley–Rideal (E-R) Model: In contrast, the E-R mechanism proposes that the reaction occurs between an adsorbed species and a species in the bulk fluid phase. uomus.edu.iq In the context of this compound reduction, this could involve the adsorption of only one reactant, for example, hydrogen, onto the catalyst surface, which then reacts with this compound from the solution. acs.org

The choice between these models depends on the specific catalyst system and reaction conditions. For instance, the reduction of this compound by Au@[C4C16Im]Br nanocatalyst was elucidated by the Langmuir–Hinshelwood reaction mechanism. rsc.org

The apparent rate constant (k_app) is a key parameter in these kinetic studies. However, it's important to note that diffusion control can be a significant factor. When the reaction rate is much faster than the diffusion of this compound molecules to the catalyst surface, the reaction becomes diffusion-controlled, and k_app will include the rate of diffusion. nih.gov

Electron-Proton Transfer Pathways in this compound Hydrogenation

Recent studies have provided strong evidence that the hydrogenation of this compound in an acidic aqueous phase over supported metal catalysts can proceed through a coupled electrochemical half-reaction mechanism, also known as an electron-proton transfer pathway. chemrxiv.orgacs.orgchemrxiv.org This mechanism deviates from the traditionally accepted Langmuir-Hinshelwood model where co-adsorption of hydrogen and the substrate on the metal surface is a prerequisite. chemrxiv.orgacs.orgchemrxiv.org

Experiments conducted in unbiased electrochemical H-cells, where hydrogen and this compound are supplied to separate chambers connected by a proton exchange membrane, have shown nearly identical hydrogenation performance compared to a single cell where both reactants are co-fed. acs.orgchemrxiv.orgresearchgate.net This suggests that co-adsorption is not essential for the reaction to occur in the tested pH range. acs.orgchemrxiv.orgresearchgate.net

The proposed electron-proton transfer pathway involves two distinct half-reactions: chemrxiv.org

Hydrogen Oxidation: Molecular hydrogen is oxidized on the metal sites of the catalyst, generating protons (H⁺) and electrons (e⁻). chemrxiv.orgacs.org

This compound Reduction: The generated electrons are transferred through the conductive support to other sites on the catalyst, which can be either metal sites or the support itself. chemrxiv.orgacs.orgchemrxiv.org The reduction of the nitro group then occurs via the addition of these electrons and protons from the solvent. chemrxiv.org

This highlights a "non-innocent" role for the conductive support, as it actively participates in the electron transfer process. chemrxiv.orgacs.orgchemrxiv.org Isotope experiments, scavenger tests, and DFT calculations further support this coupled electrochemical half-reaction mechanism. chemrxiv.orgacs.orgchemrxiv.org The reaction orders for hydrogen and protons are found to be similar and positive (in the range of 0.3-0.4), while the reaction order for this compound is close to zero, indicating that the hydrogenation occurs through the simultaneous addition of hydrogen-derived electrons and solvent-contained protons to the nitro group. chemrxiv.org

Identification and Role of Reaction Intermediates in this compound Degradation (e.g., 4-nitrosophenol)

The reduction of this compound to 4-aminophenol is not a single-step process but proceeds through the formation of reaction intermediates. Mass spectrometry and UV-visible spectroscopy have been instrumental in identifying these transient species. acs.org

The presence of dissolved oxygen in the reaction medium can also influence the reaction pathway and kinetics, leading to what is often observed as an "induction period" at the beginning of the reaction where no significant conversion of this compound is detected. acs.orgacs.orgnd.edu It is proposed that dissolved oxygen is consumed by oxidizing the 4-nitrosophenol intermediate and also by reoxidizing the reduced catalyst surface. acs.org Once the dissolved oxygen is completely consumed, the reduction to 4-aminophenol can proceed. acs.org

Influence of Reaction Parameters on this compound Catalytic Activity

The catalytic activity in the reduction of this compound is significantly influenced by several reaction parameters. Understanding these influences is crucial for optimizing the reaction conditions and for making fair comparisons of catalyst performance. nih.gov

Concentration of Reactants: The initial concentrations of both this compound and the reducing agent, typically sodium borohydride (NaBH₄), have a substantial impact on the reaction kinetics. nih.gov Studies have shown that the kinetics are highly dependent on the reactant ratio. nih.govresearchgate.net For instance, to ensure that the apparent rate constant (k_app) remains relatively constant and is not strongly affected by these parameters, it is recommended to use a ratio of sodium borohydride to this compound concentration between 200 to 60. nih.gov

Amount of Catalyst: The amount of nanocatalyst used is another critical factor. nih.gov As expected, the apparent reaction rate constant generally increases with an increasing amount of the catalyst added to the reaction mixture. acs.org

Temperature: Temperature plays a vital role in the reaction kinetics. The rate of reduction typically increases with an increase in temperature. researchgate.net By studying the temperature dependence of the reaction, thermodynamic parameters such as activation energy, enthalpy, and entropy of activation can be determined. nih.govrsc.orgresearchgate.net

Catalyst Properties: The intrinsic properties of the catalyst, such as particle size, shape, and surface area, are paramount. Smaller nanoparticles generally exhibit faster catalytic activity due to a higher surface-area-to-volume ratio, which provides more active sites for the reaction. nih.gov The catalytic activity of metal nanoparticles is dependent on several properties including their synergistic effect, quantum effects, and surface properties. nih.gov However, a tendency to aggregate, especially with smaller nanoparticles, can lead to a decrease in catalytic capacity. nih.gov

| Parameter | Influence on Catalytic Activity | Key Findings |

| Reactant Concentration | The ratio of reducing agent to this compound affects the apparent rate constant. nih.gov | A NaBH₄ to this compound ratio of 200-60 is suggested for consistent kinetic studies. nih.gov |

| Catalyst Amount | The apparent rate constant increases with the amount of catalyst. acs.org | |

| Temperature | Reaction rate generally increases with temperature. researchgate.net | Allows for the determination of thermodynamic activation parameters. nih.govrsc.org |

| Catalyst Properties | Smaller particle size often leads to higher activity. nih.gov | Aggregation of nanoparticles can reduce catalytic efficiency. nih.gov |

Catalyst Loading and Concentration Effects

The rate of this compound reduction is significantly influenced by the amount of catalyst used, as well as the initial concentrations of both this compound and the reducing agent, typically sodium borohydride (NaBH₄). nih.govresearchgate.net Generally, an increase in the catalyst dosage leads to a faster reaction rate due to the greater number of available active sites for the reactants. mdpi.com

The apparent rate constant (k_app) of the reaction, often determined under pseudo-first-order conditions, is directly proportional to the amount of catalyst present. nih.gov However, as the initial concentration of this compound increases, the apparent rate constant tends to decrease. nih.gov This is because at a fixed catalyst concentration, a higher concentration of the reactant leads to saturation of the catalyst's active sites.

The concentration of the reducing agent, sodium borohydride, also plays a crucial role. An increase in NaBH₄ concentration can significantly enhance the catalytic reduction efficiency of this compound. mdpi.com For instance, as the concentration of NaBH₄ increases, the reaction rate constant for the catalytic reduction of this compound also increases significantly. mdpi.com This is attributed to the fact that BH₄⁻ ions are the source of hydride transfer, which is a key step in the reduction mechanism. nih.gov

Table 1: Effect of Reactant and Catalyst Concentration on this compound Reduction

| Parameter Varied | Observation | Reference |

|---|---|---|

| Catalyst Dosage | Increased catalyst amount reduces the time for complete conversion. | mdpi.com |

| Initial this compound Concentration | Increasing the initial this compound concentration leads to a decrease in the apparent rate constant (k_app). | nih.gov |

| Sodium Borohydride (NaBH₄) Concentration | Increasing NaBH₄ concentration significantly increases the catalytic reduction efficiency and the reaction rate constant. | mdpi.com |

Temperature Dependence and Thermodynamic Activation Parameters

Temperature is a critical factor governing the rate of this compound reduction. An increase in temperature generally leads to an increase in the apparent rate constant (k_app), which is consistent with the collision theory. nih.gov As the temperature rises, the kinetic energy of the reactant molecules increases, leading to more frequent and energetic collisions, thus accelerating the reaction rate. nih.govmdpi.com

The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation, which is used to calculate the activation energy (Ea) of the reaction. rsc.orgresearchgate.net The activation energy represents the minimum energy required for the reaction to occur. Various studies have reported different activation energies for the reduction of this compound, depending on the specific catalyst used. For example, values have been reported for Pt–Pd alloy nanocages (109.6 kJ·mol⁻¹) and Pd nanocages (94.5 kJ·mol⁻¹). nih.gov

Furthermore, thermodynamic activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be determined using the Eyring equation. rsc.org A positive enthalpy of activation indicates that the reduction of this compound is an endothermic process. nih.gov These parameters provide deeper insights into the transition state of the reaction. rsc.orgrsc.org

Table 2: Thermodynamic Parameters for the Catalytic Reduction of this compound

| Parameter | Description | Method of Determination | Reference |

|---|---|---|---|

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Arrhenius Equation | rsc.orgresearchgate.net |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the activated complex. | Eyring Equation | nih.govrsc.org |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the activated complex. | Eyring Equation | rsc.org |

Impact of Dissolved Oxygen and Other Environmental Factors

Dissolved oxygen is a significant environmental factor that can inhibit the catalytic reduction of this compound. nd.edu The presence of dissolved oxygen can lead to an induction period at the beginning of the reaction, during which little to no reduction of this compound is observed. acs.orgnih.gov This induction period is the time required for the dissolved oxygen level to fall below a critical value. acs.orgnih.govsemanticscholar.org The inhibitory effect of dissolved oxygen is strongly dependent on the type of catalyst used. nd.edu It has been proposed that the reaction product, 4-aminophenol, can react with dissolved oxygen in the presence of the catalyst to reform 4-nitrophenolate, thus creating a futile cycle and delaying the net reduction of this compound. acs.orgnih.gov The rate of depletion of dissolved oxygen is influenced by the concentration of sodium borohydride and the surface area of the catalyst. scispace.com

Catalyst Stability and Reusability in this compound Remediation

The stability and reusability of catalysts are paramount for their practical and economic application in the remediation of this compound. An ideal catalyst should maintain its high catalytic activity over multiple reaction cycles without significant loss of performance. Several studies have demonstrated the successful development of reusable catalysts for this purpose.

For example, CuO hexapods and a CuO-Ag composite have shown outstanding catalytic durability, with no significant loss of activity over more than 10 cycles in the hydrogenation of this compound. rsc.org Similarly, ionic liquid-stabilized silver nanoparticles have demonstrated that 97.8% of this compound was converted to 4-aminophenol with highly stable rate constants over six consecutive cycles. nih.gov Magnetic catalysts, such as Pd/PDA@Fe₃O₄, offer the advantage of easy separation from the reaction mixture and have shown desirable reusability, with degradation efficiency remaining above 90% after 10 cycles. mdpi.com Cobalt nanoparticles have also been reported as efficient reusable catalysts for the reduction of p-nitrophenol. researchgate.net The ability to be easily recovered and reused without a significant decrease in catalytic activity is a key indicator of a robust and economically viable catalyst for this compound remediation. nih.gov

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). eeer.org Several AOPs have been effectively applied for the degradation of this compound. researchgate.net

Photocatalysis: This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs. mdpi.com These charge carriers can then react with water and oxygen to produce highly reactive species, including hydroxyl radicals, that can degrade this compound into less harmful substances like CO₂, H₂O, or other non-toxic compounds. mdpi.commdpi.com The efficiency of photocatalytic degradation can be enhanced by modifying the photocatalyst, for instance, through doping with other elements. frontiersin.org For example, carbon and nitrogen co-doped TiO₂ has shown higher photocatalytic efficiency in degrading this compound compared to pure TiO₂. frontiersin.org

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. eeer.orgeeer.org This process is effective for the degradation of this compound, with mineralization efficiencies being significantly high. eeer.orgresearchgate.net The photo-Fenton process is an enhancement of the Fenton process where UV or visible light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net Photo-Fenton processes have been shown to be more effective than the standard Fenton process, achieving higher mineralization of this compound in a shorter time. researchgate.netnih.gov

Ozonation: Ozonation, particularly when combined with other processes like UV radiation or catalysts, is another effective AOP for this compound degradation. researchgate.net Catalytic ozonation using catalysts like TiO₂ has shown high degradation efficiency for this compound. iau.ir The combination of ozone with UV radiation (O₃/UV) is also a powerful AOP for the removal of persistent organic pollutants. researchgate.net

Table 3: Overview of Advanced Oxidation Processes for this compound Remediation

| AOP Method | Description | Key Findings | Reference |

|---|---|---|---|

| Photocatalysis | Uses a semiconductor catalyst (e.g., TiO₂) and light to generate reactive oxygen species. | Doping the catalyst can enhance degradation efficiency. Complete degradation may require extended time. | mdpi.comfrontiersin.org |

| Fenton Process | Reaction of Fe²⁺ with H₂O₂ to produce hydroxyl radicals. | Effective for degradation, particularly in acidic conditions. | eeer.orgeeer.org |

| Photo-Fenton Process | Fenton reaction enhanced by UV/visible light. | Higher mineralization efficiency and faster degradation compared to the standard Fenton process. | researchgate.netnih.gov |

| Ozonation | Use of ozone (O₃), often in combination with UV or catalysts, to oxidize pollutants. | Catalytic ozonation shows high degradation efficiency. The O₃/UV process is also highly effective. | iau.irresearchgate.net |

Environmental Fate and Degradation Pathways of 4 Nitrophenol

Photocatalytic Degradation of 4-Nitrophenol

Photocatalytic oxidation is an advanced oxidation process that has demonstrated efficacy in degrading 4-NP into less harmful substances like CO2 and H2O under mild conditions. mdpi.com This process utilizes semiconductor photocatalysts that, upon irradiation, generate highly reactive species to break down the pollutant.

Visible light-driven photocatalysis is a particularly promising technology as it harnesses a larger portion of the solar spectrum. The fundamental mechanism involves the absorption of visible light by a photocatalyst, leading to the excitation of electrons from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h+) in the VB. mdpi.com

These photogenerated electron-hole pairs are the primary drivers of the degradation process. The electrons can react with adsorbed molecular oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes can directly oxidize the 4-NP molecules adsorbed on the catalyst's surface. Furthermore, the holes can react with water or hydroxide ions to generate highly reactive hydroxyl radicals (•OH). mdpi.com These reactive oxygen species (ROS), including •OH, h⁺, and •O₂⁻, possess strong oxidizing capabilities and are responsible for the subsequent degradation of 4-NP. mdpi.com The efficiency of the process is often enhanced by using composite photocatalysts, which can improve charge separation and increase the generation of active species. rsc.org

Table 1: Key Steps in Visible Light-Driven Photocatalysis of this compound

| Step | Description |

| 1. Light Absorption | A semiconductor photocatalyst absorbs photons from visible light. |

| 2. Electron-Hole Pair Generation | An electron is excited from the valence band to the conduction band, creating an electron (e⁻) and a hole (h⁺). |

| 3. Active Species Formation | - Holes (h⁺) can directly oxidize 4-NP. - Holes (h⁺) react with H₂O or OH⁻ to form hydroxyl radicals (•OH). - Electrons (e⁻) react with O₂ to form superoxide radicals (•O₂⁻). |

| 4. Pollutant Degradation | The highly reactive species (h⁺, •OH, •O₂⁻) attack and break down the this compound molecule. |

| 5. Mineralization | The degradation process continues, ideally leading to the complete mineralization of this compound into CO₂, H₂O, and other inorganic ions. |

Trapping experiments are commonly employed to identify the primary active species involved in the photocatalytic degradation of 4-NP. These studies have consistently identified hydroxyl radicals (•OH) and holes (h⁺) as the main species responsible for the oxidation process. mdpi.com In some systems, superoxide radicals (•O₂⁻) and electrons have also been shown to play a significant role. rsc.orgiaea.org

The degradation of 4-NP proceeds through the formation of several intermediate byproducts before complete mineralization. The specific intermediates can vary depending on the photocatalyst and reaction conditions. Common byproducts identified through techniques like gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) include aromatic compounds such as 4-nitrocatechol (B145892), hydroquinone (B1673460), and benzoquinone. jst.go.jp The degradation pathway can also involve the formation of hydroxylated products. researchgate.net It is important to note that some of these intermediate compounds may exhibit higher toxicity than the parent 4-NP molecule, underscoring the need for complete degradation. frontiersin.org

Table 2: Common Intermediates in the Photocatalytic Degradation of this compound

| Intermediate Compound |

| 4-Nitrocatechol |

| Hydroquinone |

| 1,4-Benzoquinone |

| 1,2,4-Benzenetriol |

Bioremediation and Biodegradation Mechanisms of this compound

Bioremediation offers a cost-effective and environmentally friendly approach to remove 4-NP from contaminated environments by leveraging the metabolic capabilities of microorganisms. iwaponline.com

Microorganisms employ distinct metabolic pathways to degrade 4-NP under aerobic and anaerobic conditions.

Aerobic Pathways: Under aerobic conditions, the degradation of 4-NP is typically initiated by monooxygenase or dioxygenase enzymes. Two primary pathways have been identified: